3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride
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Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a chemical compound that belongs to the class of diazirine-containing compounds. These compounds are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This property makes them valuable in various scientific research applications, particularly in the field of photo-crosslinking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride typically involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid+Thionyl chloride→3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Formed by hydrolysis.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is widely used in scientific research due to its photo-crosslinking properties. Some of its applications include:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds upon photoactivation.
Medicine: Utilized in the development of photoactivatable drugs and probes for studying biological pathways.
Industry: Applied in the immobilization of enzymes and other proteins onto surfaces for industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive intermediate can insert into various chemical bonds, forming covalent linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being crosslinked.
Comparison with Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is unique due to its diazirine ring, which allows for photoactivation and carbene formation. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the acyl chloride group but retains the diazirine ring.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group in addition to the diazirine ring, allowing for additional chemical modifications.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromophenyl and trifluoromethyl group, providing different reactivity and applications.
These compounds share the photoactivation property but differ in their functional groups and specific applications.
Properties
CAS No. |
25055-90-7 |
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Molecular Formula |
C5H7ClN2O |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3 |
InChI Key |
TWWRVYIWEQXHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCC(=O)Cl |
Origin of Product |
United States |
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